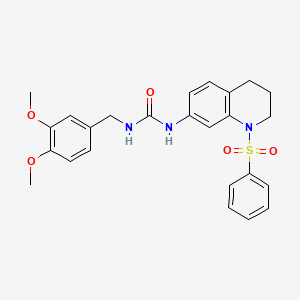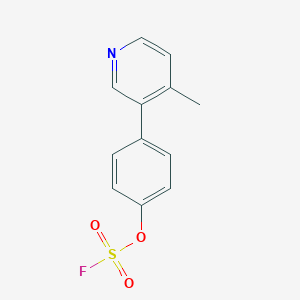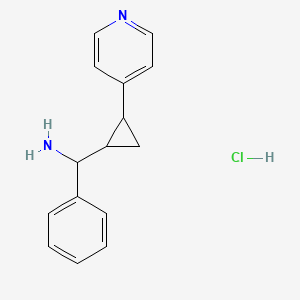
4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride” is a synthetic compound that has been of interest to scientists due to its potential applications in various fields of research. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride” can be represented by the InChI code:1S/C10H14N2O.2ClH/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9;;/h1-3,6,11,13H,4-5,7-8H2;2*1H . The molecular weight of the compound is 251.16 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is recommended to be stored at room temperature, in a dry and cool place .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Research has explored various synthesis techniques for compounds structurally similar to 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride. For instance, the synthesis of related compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine has been achieved through successive chlorination and condensation processes (Shen Li, 2012). Another example includes the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, through a three-step process involving nucleophilic aromatic substitution, hydrogenation, and iodination (Steven J. Fussell et al., 2012).
Structural and Electronic Properties
Studies have investigated the crystal structures of various compounds related to 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride. For example, the crystal structures of anticonvulsant compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol have been solved, providing insights into the orientation and electronic properties of these compounds (Guy Georges et al., 1989).
Medicinal Chemistry and Pharmacology
Receptor Binding and Ligand Development
In the field of medicinal chemistry, derivatives of pyridines, such as 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride, have been studied for their receptor binding properties. Compounds like 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine have been synthesized and evaluated for their affinity constants, indicating potential as dopamine receptor ligands (Li Guca, 2014).
Antiproliferative Properties
Research has also delved into the antiproliferative effects of compounds similar to 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride. A study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives revealed considerable growth inhibition in human cancer cell lines, suggesting potential applications in cancer therapy (S. Harishkumar et al., 2018).
Chemical Properties and Reactions
Tautomeric Properties and Reactions
Studies on the tautomeric properties of compounds structurally similar to 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride have been conducted. Research on 4-((phenylimino)methyl)naphthalen-1-ol and its derivatives revealed that the implementation of a flexible piperidine ring can control the shift in tautomeric equilibrium upon protonation/deprotonation (V. Deneva et al., 2013).
Spirocyclization Reactions
The potential for spirocyclization reactions in pyridines substituted at the 4-position, like 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride, has been explored. For instance, pyridines with alkyl tethers containing beta-dicarbonyl moieties have been converted to spirocyclic dihydropyridines under specific conditions (S. Parameswarappa & F. Pigge, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H332, H335, which indicate potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6,12,14H,4-5,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGNPBHDQHBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)


![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2976211.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)